molecular formula C12H11BrN2O2 B7511170 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No. B7511170
M. Wt: 295.13 g/mol
InChI Key: CEJQUDSMEMAKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been extensively studied in recent years due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the inhibition of certain enzymes and proteins such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. BRDs, on the other hand, are involved in the recognition of acetylated lysine residues on histones, which leads to the activation of gene transcription. 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits both HDACs and BRDs, which results in the modulation of gene expression and the inhibition of various cellular processes.
Biochemical and Physiological Effects:
5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been studied for its potential neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its specificity towards HDACs and BRDs. It has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of using 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One direction is to investigate its potential therapeutic effects in other diseases such as metabolic disorders and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its therapeutic potential. Furthermore, the development of more potent and selective inhibitors of HDACs and BRDs based on the structure of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide is an active area of research.

Synthesis Methods

The synthesis of 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves a series of chemical reactions. The starting material is furan-2-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylpyridine-3-methanol to give the desired product, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been investigated for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases. In cancer, 5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines. In neurological disorders, it has been studied for its potential neuroprotective effects.

properties

IUPAC Name

5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15(8-9-3-2-6-14-7-9)12(16)10-4-5-11(13)17-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJQUDSMEMAKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide

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